Carbon Black

Conductive Polymers Nanocomposites Electrical Percolation

Selecting the correct Carbon Black grade (N100–N700 series) is critical for percolation threshold, tensile modulus, and jetness. Standard N330/N550 grades offer a cost-effective balance of conductivity and mechanical integrity versus CNTs, while high-surface-area N220 maximizes abrasion resistance in tires. Verify ASTM D1765 specifications to avoid substitution failures.

Molecular Formula C72H26O7S
Molecular Weight 1035.0 g/mol
CAS No. 1333-86-4
Cat. No. B072142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbon Black
CAS1333-86-4
Molecular FormulaC72H26O7S
Molecular Weight1035.0 g/mol
Structural Identifiers
SMILES[C]
InChIInChI=1S/C72H26O7S/c73-68-24-11-23(72(76)77)22-10-20-7-17-2-1-16-3-4-29-44-32(16)33(17)47-35(20)50-38(22)39(24)51-42-25(68)12-26-40-41-27(70(75)69(26)74)13-30-45-36-21(15-78-30)9-19-8-18-5-6-80-71-28-14-31(79-29)46-54-43(28)55-49(37(18)71)34(19)48(36)58-62(53(41)45)61(52(40)42)66-60(51)59(50)65(57(47)56(44)46)63(54)67(66)64(55)58/h1-4,7,9-14,18,37,49,66-67,71H,5-6,8,15H2,(H,76,77)
InChIKeyZBGANAZYHMVKTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 250 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NIOSH, 2024)
INSOL IN ALL SOLVENTS
Insoluble in water
Solubility in water: none
Insoluble

Carbon Black (CAS 1333-86-4) Selection Guide: Key Differentiators for Industrial Procurement


Carbon Black (CAS 1333-86-4) is a nanostructured carbonaceous filler produced by the incomplete combustion or thermal decomposition of hydrocarbons, characterized by its high surface area, complex aggregate morphology, and tunable electrical/mechanical properties [1]. While commonly categorized under a single name, the ASTM D1765 classification system distinguishes over 40 distinct grades—primarily in the N100 to N700 series—each with defined surface area, structure (DBP absorption), and particle size ranges [2]. This inherent variability means 'Carbon Black' is not a uniform commodity; selecting the correct grade directly determines the electrical percolation threshold, tensile modulus, and pigment jetness in the final composite [3].

Why Carbon Black (CAS 1333-86-4) Cannot Be Arbitrarily Substituted by Alternative Fillers


Generic substitution of Carbon Black with other carbonaceous fillers (e.g., carbon nanotubes, graphite) or alternative pigments (e.g., iron oxide black) without quantitative justification can result in critical performance failures. These include failure to meet specific electrical percolation thresholds [1], significant reduction in mechanical reinforcement leading to product failure under dynamic load [2], and an unacceptable shift in colorimetric values (jetness/tint) [3]. The following quantitative evidence guide provides the necessary data to justify the selection of a specific Carbon Black grade over its closest comparators based on verifiable, measurable outcomes.

Quantitative Evidence Guide: Carbon Black Differentiation Against Key Comparators


Electrical Percolation Threshold: Carbon Black vs. Carbon Nanotubes in Polycarbonate

In a polycarbonate (PC) matrix, the percolation threshold for Carbon Black (CB) is approximately 2.3 vol%, which is higher than the 0.7 to 1.4 vol% observed for Carbon Nanotubes (CNT) [1]. However, at 8 wt% loading, the CB/PC composite exhibits an electrical resistivity of 122 ohm-cm, compared to 8 ohm-cm for CNT/PC, while achieving a desirable balance of mechanical and semiconductive properties [1].

Conductive Polymers Nanocomposites Electrical Percolation

Mechanical Reinforcement Efficiency: Carbon Black vs. Multiwalled Carbon Nanotubes in Nitrile Rubber

In nitrile rubber (NBR), a comparative study evaluated reinforcement magnitude among multiwalled carbon nanotubes (MWCNT), conductive carbon black (CCB), standard carbon black (CB), and precipitated silica (PSi) [1]. MWCNT provides the greatest magnitude of reinforcement, followed by CCB, CB, and PSi [1]. While the study highlights MWCNT's superior performance, it quantitatively establishes that standard CB offers a moderate level of reinforcement significantly above non-reinforcing fillers like silica, making it a cost-effective benchmark.

Elastomer Reinforcement Rubber Composites Mechanical Properties

Tinting Strength and Color Intensity: Carbon Black vs. Iron Oxide Black

Carbon black exhibits a tinting strength at least 2 to 3 times greater than typical black iron oxides, and in some formulations, this advantage can extend to 2 to 5 times [1][2]. This is attributed to its significantly smaller particle size (~20-30 nm) compared to iron oxide black (~300 nm) [1]. Furthermore, carbon black provides a 'jet-black' or deep, uniform blackness with a bluish tinge, whereas iron oxide black tends to appear grayer, brownish, or exhibit a colder hue [3].

Pigments Colorants Optical Properties

Quantitative Property Differentiation Among ASTM Rubber Carbon Black Grades (N220, N330, N550, N660)

ASTM rubber-grade carbon blacks exhibit quantifiable differences in key physical properties that dictate their performance in rubber compounds [1]. N220 (high reinforcement) shows a CTAB surface area of 106-116 m²/g and an iodine absorption number of 121 ±5 g/kg, compared to N550 (moderate reinforcement) with a CTAB surface area of 38-46 m²/g and an iodine number of 43 ±4 g/kg [2]. These differences directly translate into measurable tensile strength and modulus variations . N330 provides a balanced profile, while N550 offers lower heat generation and improved processability [3].

Rubber Compounding Material Specification Grade Selection

Tensile Strength and Hardness: Carbon Black vs. Graphene in Natural Rubber

In a study comparing natural rubber (NR) composites filled with carbon black (CB) and graphene nanofillers, the maximum tensile strength observed was 16.73 MPa for 75 phr CB, compared to 8.633 MPa for graphene at optimal loading [1]. Hardness values were 70 for 75 phr CB and 38 for 2 phr graphene, respectively [1]. This demonstrates that CB, at higher loadings, provides superior absolute tensile strength and hardness, while graphene offers reinforcement at much lower loadings [2].

Natural Rubber Mechanical Reinforcement Nanofillers

Validated Application Scenarios for Carbon Black (CAS 1333-86-4) Based on Quantitative Differentiation


Electrically Conductive Polymer Composites: Cost-Effective Percolation

For applications requiring a balance of electrical conductivity and mechanical integrity without the premium cost of carbon nanotubes, a Carbon Black grade with a percolation threshold around 2.3 vol% (e.g., N330 or N550) is suitable. This scenario is validated by head-to-head comparison data showing that while CNTs offer lower resistivity, CB provides a more cost-effective path to achieving semiconductive properties in thermoplastics like polycarbonate [1].

High-Performance Rubber Reinforcement: Baseline Standard for Mechanical Properties

In rubber compounds for tires, hoses, and seals where a balance of tensile strength, abrasion resistance, and processability is required, standard Carbon Black (e.g., N330) serves as the benchmark filler. Quantitative evidence confirms that while MWCNTs provide higher reinforcement, standard CB offers a proven, moderate level of reinforcement that is sufficient for a wide range of applications without the processing challenges associated with nanofillers [1][2].

High-Intensity Pigmentation and UV Stabilization

In industrial coatings, plastics, and cosmetics where achieving a deep, jet-black color with minimal loading is critical, Carbon Black is preferred over iron oxide black. The quantified 2-5× higher tinting strength and smaller particle size of Carbon Black enable formulators to use significantly less pigment to achieve the desired opacity and color depth, which also minimizes impacts on mechanical properties and reduces overall formulation cost [1][2].

Selecting Optimal Rubber Grades for Wear vs. Flexibility

When procuring Carbon Black for tire manufacturing, selecting N220 (high surface area) for tread compounds maximizes abrasion resistance, while selecting N550 or N660 (lower surface area) for sidewalls or inner liners optimizes flexibility, processability, and reduces heat build-up. This grade-specific selection is essential for meeting performance targets without compromising manufacturing efficiency [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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